PF-05085727

Catalog No.
S539139
CAS No.
M.F
C20H18F3N7
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-05085727

Product Name

PF-05085727

IUPAC Name

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine

Molecular Formula

C20H18F3N7

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

SHAVEYUXRBIMLA-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F

solubility

Soluble in DMSO

Synonyms

PF-05085727; PF 05085727; PF05085727; PF-5085727; PF 5085727; PF5085727.

Canonical SMILES

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F

The exact mass of the compound PF 05085727-Bio-X is 413.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-05085727 (CAS 1415637-72-7) is a highly selective, brain-penetrant pyrazolo[3,4-d]pyrimidine derivative that functions as a potent inhibitor of phosphodiesterase 2A (PDE2A). Exhibiting an IC50 of 2.0 nM, it acts by preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), thereby elevating their intracellular levels in critical brain regions such as the cortex, striatum, and hippocampus . Unlike earlier generations of PDE inhibitors that suffered from off-target effects or poor pharmacokinetics, PF-05085727 was specifically engineered via structure-based drug design to achieve a >4000-fold selectivity over PDE1 and PDE3-11 [1]. In procurement and material selection, it serves as a dual-purpose asset: a highly reliable pharmacological standard for in vivo cognitive and neuroplasticity models, and a direct structural baseline for the synthesis and validation of advanced positron emission tomography (PET) radioligands .

Substituting PF-05085727 with older, generic PDE2A inhibitors such as BAY 60-7550 introduces severe limitations in translational and in vivo workflows. While BAY 60-7550 possesses high in vitro potency, it suffers from poor peripheral and central nervous system (CNS) exposure, limiting its utility in systemic dosing paradigms[1]. Furthermore, generic triazolopyrimidine or imidazotriazine analogs often exhibit high multidrug resistance protein 1 (MDR1) efflux ratios and rapid human liver microsome (HLM) clearance, resulting in unfeasibly high estimated human doses (>8000 mg/day) [2]. In contrast, PF-05085727 maintains low MDR1 efflux and optimized lipophilicity, ensuring reliable blood-brain barrier penetration (unbound brain-to-plasma ratio of 0.27–0.37) and robust target engagement without the confounding off-target toxicity seen in less selective analogs .

Quantified Isoform Selectivity Over Competing PDE Families

PF-05085727 demonstrates an IC50 of 2.0 nM for PDE2A while maintaining >4000-fold selectivity against PDE1 and PDE3-11 . In contrast, other benchmark inhibitors like Lu AF64280 show only a >250-fold selectivity over other PDE families[1]. This extreme selectivity profile ensures that PF-05085727 does not inadvertently modulate PDE1- or PDE3-dependent cardiovascular pathways, isolating the neuropharmacological effects of PDE2A inhibition during complex in vivo studies.

Evidence DimensionIsoform Selectivity (PDE2A vs. PDE1/PDE3-11)
Target Compound Data>4000-fold selectivity (IC50 = 2.0 nM for PDE2A)
Comparator Or BaselineLu AF64280 (>250-fold selectivity)
Quantified Difference>16-fold higher selectivity margin for PF-05085727
ConditionsIn vitro recombinant human PDE enzyme inhibition assays

High selectivity prevents off-target cardiovascular and systemic side effects, ensuring clean data and reducing animal cohort waste in neuropharmacology models.

Enhanced Blood-Brain Barrier Penetrance and Low Efflux Ratio

A major failure point for early PDE2A inhibitors is poor brain exposure due to active efflux. PF-05085727 was optimized to achieve a low MDR1 BA/AB efflux ratio, resulting in an unbound brain-to-unbound plasma (Cbu/Cpu) ratio of 0.27 in mice and 0.37 in rats following subcutaneous injection . In contrast, legacy compounds like BAY 60-7550 exhibit poor in vivo brain exposure, and early imidazotriazine analogs showed prohibitive clearance rates leading to estimated human doses exceeding 8000 mg/day [1]. PF-05085727 achieves target engagement at an estimated human dose of <100 mg/day [1].

Evidence DimensionBlood-Brain Barrier Penetrance and Efflux
Target Compound DataCbu/Cpu = 0.27–0.37; Estimated human dose <100 mg/day
Comparator Or BaselineEarly imidazotriazine analogs (Estimated human dose >8000 mg/day) and BAY 60-7550 (poor brain exposure)
Quantified Difference>80-fold reduction in estimated required dose due to improved ADME/penetrance
ConditionsIn vivo pharmacokinetic profiling in rodents and MDR1 efflux assays

Reliable brain penetrance is strictly required for any procurement intended for central nervous system (CNS) target engagement and behavioral studies.

Direct Precursor Suitability for PET Radiotracer Synthesis

Beyond its use as a biological probe, PF-05085727 serves as the direct structural foundation for advanced neuroimaging. Its specific 3-fluoroazetidinyl derivative, [(18)F]PF-05270430, has been successfully synthesized and utilized as a brain-permeant PET probe for imaging PDE2A in live cynomolgus monkeys. Generic PDE2A inhibitors lack this validated radiochemistry translation. The availability of PF-05085727 as a highly pure (>98% HPLC) cold standard is critical for competitive binding assays, autoradiography blocking studies, and the validation of novel 11C or 18F radioligands[1].

Evidence DimensionRadiochemistry and PET Imaging Compatibility
Target Compound DataValidated precursor/cold standard for [(18)F]PF-05270430 PET tracer
Comparator Or BaselineStandard PDE2A inhibitors (e.g., BAY 60-7550) lacking a direct, clinically validated 18F-PET analog
Quantified DifferenceEnables direct 18F-radiolabeling translation for primate neuroimaging
ConditionsIn vivo PET imaging in cynomolgus monkeys and in vitro autoradiography

Procurement of PF-05085727 is essential for radiochemistry labs needing a validated cold standard for PDE2A PET tracer development and competitive displacement assays.

PET Radiotracer Development and Autoradiography

As the direct cold standard for the [(18)F]PF-05270430 PET ligand, PF-05085727 is the specific compound required for radiochemistry facilities conducting competitive binding assays, validating new 11C/18F tracers, or performing in vitro autoradiography blocking studies in PDE2A-rich brain regions .

In Vivo Neuropharmacology and Cognitive Models

Due to its high brain penetrance (Cbu/Cpu up to 0.37) and low MDR1 efflux, it is the required agent for systemic dosing in rodent models of memory impairment (e.g., reversing NMDA antagonist-induced deficits), replacing older compounds like BAY 60-7550 that suffer from poor exposure [1].

Highly Selective cGMP/cAMP Pathway Modulation

For cellular assays requiring precise manipulation of cyclic nucleotide signaling without cross-reactivity, its >4000-fold selectivity over PDE1 and PDE3-11 ensures that cardiovascular or peripheral off-target effects do not confound neuroplasticity or synaptic data.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Exact Mass

413.15757809 g/mol

Monoisotopic Mass

413.15757809 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Helal CJ, Arnold EP, Boyden TL, Chang C, Chappie TA, Fennell KF, Forman MD,

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